3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
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Description
3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds, including oxadiazole derivatives, is a notable area of research due to their promising biological activities. For example, studies have detailed the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for the treatment of Alzheimer's disease. These compounds were synthesized through a series of steps involving electrophilic substitution reactions under basic conditions in an aprotic polar solvent, followed by spectral analysis for structural elucidation (Rehman et al., 2018).
Antimicrobial and Antitubercular Activities
Sulfonyl derivatives, including those related to the specified compound, have been evaluated for their antimicrobial and antitubercular properties. A study synthesized novel sulfonyl derivatives and assessed their activities against various bacteria and Mycobacterium tuberculosis, identifying several compounds with significant antibacterial and antitubercular effects (Suresh Kumar et al., 2013).
Anticonvulsant Studies
Research into the anticonvulsant properties of sulfonamide derivatives has led to the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds have been tested in animal models for their efficacy against seizures, showing promising results and suggesting potential applications in epilepsy treatment (Idris et al., 2011).
Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory activities of sulfone derivatives containing 1,3,4-oxadiazole moieties have been explored, with some compounds showing significant activity in these areas. This suggests their potential use in developing treatments for conditions characterized by oxidative stress and inflammation (Sravya et al., 2019).
Properties
IUPAC Name |
3-benzylsulfonyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c19-15-9-5-4-8-14(15)17-21-22-18(26-17)20-16(23)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCJMGZQZANCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.